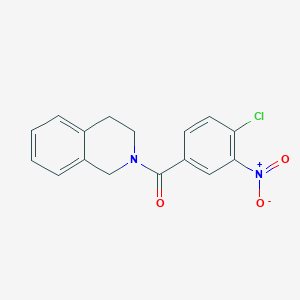
2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family, which has been shown to have a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
作用機序
The mechanism of action of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to selectively inhibit certain subtypes of the GABA-A receptor, which are involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline are complex and varied, depending on the specific biological system under study. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines. In the brain, it has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic signaling and behavior.
実験室実験の利点と制限
The advantages of using 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency and selectivity for certain biological targets, as well as its ability to modulate complex biological systems. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are many potential future directions for research on 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. Some possible areas of focus include:
1. Further studies of the compound's activity against different types of cancer cells, including those that are resistant to traditional chemotherapy.
2. Investigation of the compound's potential as an anti-inflammatory agent in animal models of chronic inflammatory diseases.
3. Studies of the compound's effects on neurotransmitter signaling and behavior in animal models of neurological disorders, such as anxiety and depression.
4. Development of new synthetic methods for producing 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline with higher yields and improved purity.
5. Investigation of the compound's potential as a tool compound for studying the structure and function of certain enzymes and receptors in the body.
In conclusion, 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with a range of potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active investigation. Further research on this compound could lead to the development of new treatments for cancer, inflammatory diseases, and neurological disorders, as well as new tools for studying the structure and function of biological systems.
合成法
The synthesis of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through a variety of methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring system. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction involves the condensation of an amine with a ketone or aldehyde, followed by cyclization to form the tetrahydroisoquinoline ring system. Each of these methods has been used successfully to synthesize 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, with varying yields and reaction conditions.
科学的研究の応用
2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity, as well as activity against bacterial and fungal infections. In addition, 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as a tool compound in neuroscience research, due to its ability to selectively inhibit certain neurotransmitter receptors.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-6-5-12(9-15(14)19(21)22)16(20)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDZFKZAKZZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
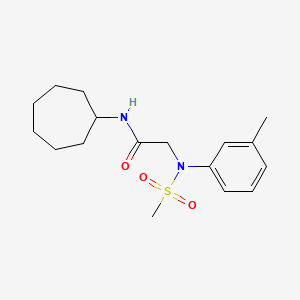

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
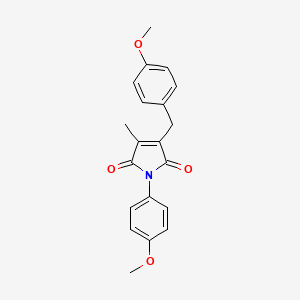
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)
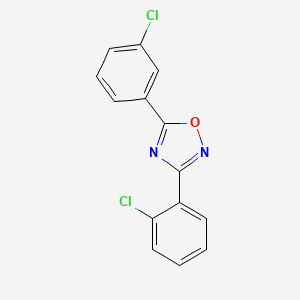
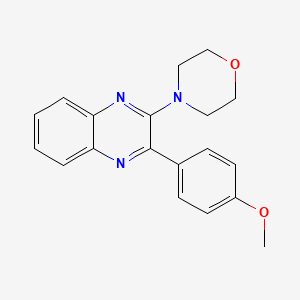
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)